2-(1H-benzimidazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds similar to "2-(1H-benzimidazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide," typically involves the formation of the benzimidazole core followed by functionalization at specific positions on the ring. For instance, Ayhan-Kılcıgil et al. (2012) explored the synthesis and evaluation of antioxidant properties of novel benzimidazole derivatives, showcasing the methods used to introduce various substituents into the benzimidazole framework (Ayhan-Kılcıgil et al., 2012).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives plays a crucial role in their chemical and biological properties. The presence of a benzimidazole core provides a rigid and planar structure, which can significantly influence the compound's interaction with biological targets. Studies like the one conducted by Inkaya et al. (2012) on novel oxadiazole derivatives containing benzimidazole moieties offer insights into how structural variations impact the properties of these compounds (Inkaya et al., 2012).
Chemical Reactions and Properties
Benzimidazole derivatives engage in a variety of chemical reactions, largely due to the reactive nature of the benzimidazole nitrogen atoms and the substituents attached to the core. These reactions can include nucleophilic substitutions, condensations, and ring-closure reactions, which are pivotal in the synthesis and functionalization of these compounds. The work by Yu et al. (2014) on the synthesis of novel thiadiazol-2-yl-acetamide derivatives provides an example of the chemical reactivity of benzimidazole-containing compounds (Yu et al., 2014).
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-22-15-7-6-11(17)8-13(15)19-16(21)9-20-10-18-12-4-2-3-5-14(12)20/h2-8,10H,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIOEEUMWNCIBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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